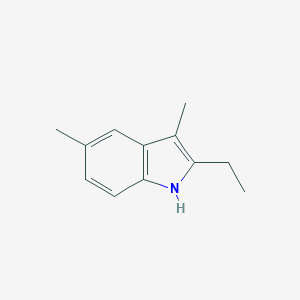
Nickel(2+);2-phenyldiazenylbenzenethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex: is a coordination compound with the molecular formula C24H18N4NiS2. This complex is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+);2-phenyldiazenylbenzenethiolate typically involves the reaction of nickel(II) salts with ligands containing phenyldiazenyl and phenylsulfide groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species .
Scientific Research Applications
Chemistry: In chemistry, Nickel(2+);2-phenyldiazenylbenzenethiolate is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The complex has been studied for its potential interactions with biological molecules, such as DNA, making it a candidate for use in medicinal chemistry and drug development .
Medicine: Research has explored the use of this complex in developing new therapeutic agents, particularly for its potential anticancer properties .
Industry: In industrial applications, the complex is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism by which Nickel(2+);2-phenyldiazenylbenzenethiolate exerts its effects involves coordination with target molecules, such as DNA or proteins. The complex can interact with these molecules through various pathways, including covalent bonding and non-covalent interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects .
Comparison with Similar Compounds
Bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II): This compound is similar in that it also contains nickel(II) coordinated with sulfur-containing ligands.
Nickel(II) dithiolene complexes: These complexes share structural similarities and are known for their electrical conductivity and catalytic properties.
Uniqueness: Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C24H18N4NiS2 |
|---|---|
Molecular Weight |
485.3g/mol |
IUPAC Name |
nickel(2+);2-phenyldiazenylbenzenethiolate |
InChI |
InChI=1S/2C12H10N2S.Ni/c2*15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10;/h2*1-9,15H;/q;;+2/p-2 |
InChI Key |
PKHFLMZDKZGAON-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-hydroxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B376796.png)
![N'-[(E)-[(E)-3-chloro-2-methylprop-2-enylidene]amino]benzenecarboximidamide](/img/structure/B376797.png)




![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)


![2,6-Ditert-butyl-4-[(2,4-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376818.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)
